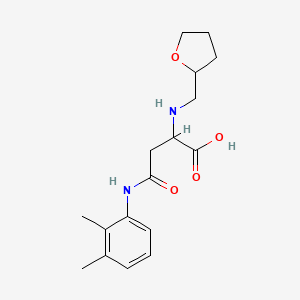

4-(2,3-Dimethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid

Description

Properties

IUPAC Name |

4-(2,3-dimethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-11-5-3-7-14(12(11)2)19-16(20)9-15(17(21)22)18-10-13-6-4-8-23-13/h3,5,7,13,15,18H,4,6,8-10H2,1-2H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZPWCCIYOWCOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCC2CCCO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,3-Dimethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 293.33 g/mol

- IUPAC Name : 4-(2,3-Dimethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative stress.

- Antimicrobial Properties : It has shown potential in inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels in vitro |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of 4-(2,3-Dimethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. -

Anti-inflammatory Activity :

In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent. -

Cell Viability Assays :

The compound was tested on various cancer cell lines, including breast and prostate cancer cells. Results demonstrated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 20 to 30 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Diversity and Bioactivity: The 2,3-dimethylanilino group in the target compound may enhance lipophilicity compared to the 4-iodoanilino derivative , which could improve membrane permeability but reduce solubility.

Synthetic Flexibility: Analogs like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid utilize α,β-unsaturated ketones for conjugation, enabling electrophilic reactivity absent in the saturated target compound.

Structural Rigidity: The tetrahydrofuranmethoxy group in LEAP CHEM’s analog provides steric bulk similar to the oxolan-2-ylmethylamino group but with an ether linkage instead of an amine.

Crystallographic Insights: The 4-iodoanilino derivative was characterized via single-crystal X-ray diffraction, revealing planar geometry at the anilino ring and non-covalent interactions stabilizing the crystal lattice. Such data are lacking for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.